molecular formula C13H10N4O2 B1385832 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid CAS No. 873994-06-0

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

Cat. No.: B1385832
CAS No.: 873994-06-0
M. Wt: 254.24 g/mol
InChI Key: LBFABWOOBRFQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-(5-aminobenzotriazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFABWOOBRFQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 3
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 4
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 5
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 6
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

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